molecular formula C8H13N3O2 B1445461 Ethyl 2-ethyl-5-methyltriazole-4-carboxylate CAS No. 942060-25-5

Ethyl 2-ethyl-5-methyltriazole-4-carboxylate

Cat. No. B1445461
M. Wt: 183.21 g/mol
InChI Key: YHSXWVUOMUYADD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methyltriazole-4-carboxylate (EEMT) is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol1. It is widely used in various industries, including pharmaceuticals and agriculture1.



Synthesis Analysis

The synthesis of EEMT or similar compounds is not explicitly mentioned in the search results. However, a related compound, ethyl-2-aminothiazole-4-carboxylate, was synthesized by reacting ethyl bromopyruvate and thiourea2. Further research is needed to confirm the exact synthesis process for EEMT.



Molecular Structure Analysis

The molecular structure of EEMT is not explicitly provided in the search results. However, the molecular formula C8H13N3O2 provides some insight into its structure1.



Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving EEMT. However, a related compound, ethyl-2-aminothiazole-4-carboxylate, was used to synthesize Schiff bases2. Further research is needed to determine the specific chemical reactions involving EEMT.



Physical And Chemical Properties Analysis

The physical and chemical properties of EEMT are not explicitly provided in the search results. However, the molecular weight is given as 183.21 g/mol1.


Safety And Hazards

The safety and hazards associated with EEMT are not explicitly provided in the search results. Further research is needed to determine the safety and hazards associated with this compound.


Future Directions

The future directions for the use of EEMT are not explicitly provided in the search results. However, given its use in various industries, including pharmaceuticals and agriculture1, it is likely that further research and development will continue in these areas. Further research is needed to determine the specific future directions for this compound.


properties

IUPAC Name

ethyl 2-ethyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-11-9-6(3)7(10-11)8(12)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSXWVUOMUYADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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